Formamide, N-3-butenyl-N-ethenyl- (9CI)
Description
Formamide derivatives are critical in pharmaceutical and industrial applications due to their versatile reactivity and solvation properties. Formamide, N-3-butenyl-N-ethenyl- (9CI) is a substituted formamide featuring a butenyl (C₄H₇) and ethenyl (C₂H₃) group attached to the nitrogen atom. This compound is notable for its selective recognition of G-quadruplex DNA structures, particularly the c-MYC Pu22 G-quadruplex, which is relevant in cancer therapeutics. The binding mechanism involves kinetic matching, dynamic interactions, and terminal stacking, leading to high selectivity .
Formamides generally exhibit high dielectric constants (e.g., ~108 for formamide) and dipole moments, making them effective solvents for ionic compounds and reactants in microwave-assisted chemistry . However, the unique substituents in N-3-butenyl-N-ethenyl-formamide confer distinct steric and electronic properties, differentiating it from other formamide derivatives.
Properties
CAS No. |
192058-12-1 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
IUPAC Name |
N-but-3-enyl-N-ethenylformamide |
InChI |
InChI=1S/C7H11NO/c1-3-5-6-8(4-2)7-9/h3-4,7H,1-2,5-6H2 |
InChI Key |
CIRSFMCPKHGVAI-UHFFFAOYSA-N |
SMILES |
C=CCCN(C=C)C=O |
Synonyms |
Formamide, N-3-butenyl-N-ethenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and applications of N-3-butenyl-N-ethenyl-formamide (9CI) with analogous compounds:
| Compound Name | Substituents | Key Applications | CAS Number |
|---|---|---|---|
| Formamide, N-3-butenyl-N-ethenyl- | Butenyl, ethenyl | G-quadruplex recognition (c-MYC) | Not explicitly provided |
| N-(3-Acetylphenyl)formamide | 3-Acetylphenyl | Synthesis of Zaleplon impurities | 72801-78-6 |
| N-(4-Pyrimidinylmethyl)formamide | 4-Pyrimidinylmethyl | Intermediate in drug synthesis | 82298-80-4 |
| Trimorphamide | Trichloro-morpholinyl-ethyl | Plant growth regulator (trinexapac-ethyl) | 95266-40-3 |
Key Observations :
- N-3-butenyl-N-ethenyl-formamide 's unsaturated substituents (butenyl/ethenyl) enhance π-π stacking with aromatic biomolecules, critical for its G-quadruplex selectivity .
- N-(3-Acetylphenyl)formamide contains an electron-withdrawing acetyl group, which increases electrophilicity and stabilizes intermediates in pharmaceutical synthesis .
- Trimorphamide (a trichloro derivative) exhibits pesticidal activity, highlighting how halogenation alters bioactivity .
Physicochemical Properties
Data for select formamides are compared (experimental/predicted values):
| Property | N-3-butenyl-N-ethenyl- (9CI) | N-(3-Acetylphenyl)formamide | N-(4-Pyrimidinylmethyl)formamide |
|---|---|---|---|
| Melting Point (°C) | Not reported | 92–94 (toluene solvate) | Not reported |
| Boiling Point (°C) | Not reported | 368.7 (predicted) | Not reported |
| Solubility | Likely polar aprotic solvents | DCM, DMF, MeOH | Not reported |
| pKa | Not reported | 14.60 (predicted) | Not reported |
Insights :
- The acetyl group in N-(3-Acetylphenyl)formamide lowers solubility in water compared to unsubstituted formamide (dielectric constant ~108) .
- The absence of electron-withdrawing groups in N-3-butenyl-N-ethenyl-formamide likely results in higher basicity than acetylated derivatives, influencing binding kinetics .
Electronic and Reactivity Profiles
- Electronegativity Effects : Substituents alter the nitrogen atom’s electron density. Butenyl/ethenyl groups are moderately electron-donating, enhancing nucleophilicity, whereas acetyl groups reduce it. This explains N-3-butenyl-N-ethenyl-formamide 's superior stacking interactions with electron-deficient G-quadruplex regions .
- Chemical Shifts : In N-(3-Acetylphenyl)formamide , the acetyl group deshields adjacent protons, shifting NMR signals downfield (e.g., aromatic protons at δ 7.5–8.0 ppm) . Similar effects are expected in other substituted formamides.
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